molecular formula C6H4ClNO2 B014552 3-Chloropicolinic acid CAS No. 57266-69-0

3-Chloropicolinic acid

Cat. No.: B014552
CAS No.: 57266-69-0
M. Wt: 157.55 g/mol
InChI Key: XTMUXJBJCMRWPG-UHFFFAOYSA-N
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Description

3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid, is a derivative of picolinic acid. It is a pyridine compound with a chlorine atom at the third position and a carboxylic acid group at the second position. This compound is a white to off-white crystalline solid with a melting point of approximately 131 degrees Celsius and a boiling point of 297.6 degrees Celsius . It is soluble in water and has various applications in synthetic organic chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropicolinic acid can be synthesized through the hydrolysis of 3-chloro-2-dichloromethyl pyridine. The process involves adding sulfuric, nitric, or phosphoric acid to 3-chloro-2-(trichloromethyl) pyridine and heating the mixture at temperatures ranging from 20 degrees Celsius to 140 degrees Celsius for half an hour to two hours . Another method involves reacting picolinic acid with two to three moles of an alkaline reagent to form 3,5-dichloro-4-hydrazinopicolinic acid, which is then heated and made acidic using a mineral acid to extract this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of readily available and cost-effective raw materials is crucial to make the production economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Chloropicolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include oxidized forms of the carboxylic acid group.

    Reduction Reactions: Products include reduced forms of the carboxylic acid group.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxypyridine-2-carboxylic acid
  • 4-Chloro-pyridine-2-carboxylic acid
  • 5-Bromo-3-methoxypicolinic acid
  • 6-Hydroxypyridine-2-carboxylic acid

Uniqueness

3-Chloropicolinic acid is unique due to the presence of a chlorine atom at the third position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly useful in specific synthetic and industrial applications .

Properties

IUPAC Name

3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUXJBJCMRWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356458
Record name 3-Chloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-69-0
Record name 3-Chloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

64.1 g of 10B was refluxed in 460 ml of 2N aqueous sodium hydroxide solution for 1 hour. The mixture was cooled, acidified to pH=2.5 with concentrated hydrochloric acid, stripped of water under reduced pressure, then azeotroped with methanol. The residue was stirred with 250 ml of a 1:1 v:v mixture of methylene chloride and methanol, and the resulting mixture was filtered. The filtrate was stripped of volatiles (water bath temperature 60° C). This purification procedure was repeated, to give 3-chloropicolinic acid (10C), as a yellow solid, m.p.: 125.5°-127.5° C.
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460 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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